molecular formula C15H15N5O4 B2625672 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 2034351-04-5

6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B2625672
CAS No.: 2034351-04-5
M. Wt: 329.316
InChI Key: MHTZOFGXFFQJOB-UHFFFAOYSA-N
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Description

6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one is a chemically intricate compound that combines several heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps, each requiring precise conditions.

  • Formation of the furan-2-yl oxadiazole: : This involves cyclization of a furan derivative with suitable nitrogen-containing reagents.

  • Attachment to pyrrolidine: : The furan-2-yl oxadiazole is then reacted with a pyrrolidine derivative under controlled conditions.

  • Construction of the pyridazinone ring: : The final step involves the synthesis of the pyridazinone core, which is attached to the rest of the molecule via specific carbonyl linkages.

Industrial Production Methods: : Scaling up the laboratory synthesis to industrial levels requires optimization of reaction conditions such as temperature, pressure, and solvent systems to ensure efficiency and safety. Continuous flow reactors and catalysis may also be employed to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, typically involving the furan ring.

  • Reduction: : Reduction reactions might target the oxadiazole or pyridazinone components.

  • Substitution: : Nucleophilic or electrophilic substitution reactions could modify the pyrrolidine or furan segments.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Acidic or basic catalysts, depending on the specific reaction.

Major Products

  • Oxidized derivatives of the furan ring.

  • Reduced forms of the oxadiazole or pyridazinone components.

  • Substituted analogs with altered biological or chemical properties.

Scientific Research Applications

6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

  • Chemistry: : Studying its reactivity and stability.

  • Biology: : Investigating its effects on cellular processes.

  • Medicine: : Evaluating its potential as a therapeutic agent for various conditions.

  • Industry: : Exploring its use in manufacturing specialized materials or chemicals.

Mechanism of Action

Mechanism: : This compound interacts with biological targets through its various heterocyclic components.

  • Molecular Targets: : May include enzymes, receptors, or other proteins.

  • Pathways: : Influences multiple cellular pathways, potentially altering biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Furan derivatives: : Compounds like furan-2-carboxylic acid.

  • Oxadiazole derivatives: : 1,2,4-Oxadiazole-based molecules with different substituents.

  • Pyrrolidine derivatives: : Substances like pyrrolidine-2-carboxylic acid.

  • Pyridazinone derivatives: : Various dihydropyridazinone compounds.

Uniqueness: : The unique combination of heterocyclic rings in 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one provides it with distinct physical and chemical properties, making it a valuable subject for further research and development.

And that's your deep dive into this fascinating compound. What other chemical conundrums can I solve for you?

Properties

IUPAC Name

3-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c21-12-4-3-10(17-18-12)15(22)20-6-5-9(8-20)13-16-14(24-19-13)11-2-1-7-23-11/h1-2,7,9H,3-6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTZOFGXFFQJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NNC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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